Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate is a sulfur-containing organic compound with the molecular formula C7H7ClO4S2 and a molecular weight of 254.71 g/mol . This compound is known for its unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate typically involves the chlorosulfonation of methyl 5-methylthiophene-2-carboxylate. The reaction is carried out under controlled conditions using chlorosulfonic acid as the chlorosulfonating agent . The reaction proceeds as follows:
Starting Material: Methyl 5-methylthiophene-2-carboxylate
Reagent: Chlorosulfonic acid (ClSO3H)
Conditions: The reaction is conducted at a low temperature to prevent decomposition and ensure selective chlorosulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature and reaction time are meticulously controlled to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Derivatives: Formed from substitution with alcohols.
Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate: Similar structure with the chlorosulfonyl group at a different position.
Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Contains an additional chlorine atom on the thiophene ring.
Uniqueness
Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate is unique due to the specific positioning of the chlorosulfonyl group, which influences its reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOZELKMBWWEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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